4-Phenylpyridin-3-ol chemical properties and structure
4-Phenylpyridin-3-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 4-Phenylpyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted data derived from analogous compounds and computational models. All predicted data should be verified through experimental analysis.
Core Chemical Properties
4-Phenylpyridin-3-ol, with the CAS number 101925-26-2, is a heterocyclic compound featuring a phenyl group substituted on a pyridine ring, which also contains a hydroxyl group.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.199 g/mol | [1][2][3] |
| Predicted Boiling Point | 373.8 °C at 760 mmHg | [4] |
| Melting Point | Not available | [1] |
| Density | Not available | [1] |
| LogP | 2.099 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
Chemical Structure
The structure of 4-Phenylpyridin-3-ol combines a pyridine ring with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position.
| Identifier | String |
| SMILES | OC1=C(C=CN=C1)C2=CC=CC=C2 |
| InChI | InChI=1S/C11H9NO/c13-10-8-12-6-7-9(10)11-4-2-1-3-5-11/h1-8,13H |
| InChIKey | SSLNVXAJNXCTNE-UHFFFAOYSA-N |
Experimental Protocols
Proposed Synthesis of 4-Phenylpyridin-3-ol via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving pyridyl and phenyl moieties.
Materials and Reagents:
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4-Bromo-3-hydroxypyridine
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
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Reaction Setup: In a Schlenk flask, combine 4-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
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Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. To this mixture, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).
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Reaction: Heat the mixture at 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 4-Phenylpyridin-3-ol, the following data are predicted based on its chemical structure and analysis of similar compounds.
1H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3-8.5 | d | 1H | H-2 (Pyridine) |
| ~7.2-7.6 | m | 6H | Phenyl-H & H-6 (Pyridine) |
| ~7.0-7.2 | d | 1H | H-5 (Pyridine) |
| ~5.0-6.0 | br s | 1H | -OH |
13C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C-3 (Pyridine, C-OH) |
| ~145-148 | C-2 (Pyridine) |
| ~140-143 | C-6 (Pyridine) |
| ~135-138 | C-4 (Pyridine, C-Ph) |
| ~128-130 | Phenyl-C |
| ~127-129 | Phenyl-C |
| ~125-127 | Phenyl-C (ipso) |
| ~120-123 | C-5 (Pyridine) |
Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 170 | Moderate | [M-H]⁺ |
| 142 | Moderate | [M-CHO]⁺ |
| 115 | Moderate | [M-C₂H₂O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 1550-1620 | Strong | C=C and C=N Stretch (Aromatic Rings) |
| 1450-1500 | Medium | Aromatic Ring Skeletal Vibrations |
| 1200-1300 | Strong | C-O Stretch |
| 700-800 | Strong | C-H Bending (Aromatic) |
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of 4-Phenylpyridin-3-ol. However, the broader class of phenylpyridine and hydroxypyridine derivatives has been investigated for various biological activities. For instance, some substituted pyridine derivatives have shown potential as anti-malarial agents.[5] Additionally, other complex molecules containing a phenylpyridine scaffold have been explored for their cytotoxic activity against cancer cell lines.[6] It is important to note that these activities are for related but structurally different compounds, and any potential biological role of 4-Phenylpyridin-3-ol would require dedicated experimental investigation.
Conclusion
4-Phenylpyridin-3-ol is a compound for which there is a notable lack of comprehensive experimental data in publicly accessible scientific literature. This guide provides a summary of its known structural and basic chemical properties, supplemented with predicted spectroscopic data and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, encouraging further experimental investigation to fully characterize this molecule and explore its potential applications.
